Ritonavir Ritonavir
Brand Name: Vulcanchem
CAS No.: 155213-67-5
VCID: VC0001064
InChI: InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1
SMILES: CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Molecular Formula: C37H48N6O5S2
Molecular Weight: 720.9 g/mol

Ritonavir

CAS No.: 155213-67-5

VCID: VC0001064

Molecular Formula: C37H48N6O5S2

Molecular Weight: 720.9 g/mol

Purity: 99%

* For research use only. Not for human or veterinary use.

Ritonavir - 155213-67-5

Description

Ritonavir, known commercially as Norvir, is an antiretroviral medication primarily used with other medications to treat HIV/AIDS . While initially developed as an independent antiviral agent, it is now more commonly used to boost the effectiveness of other protease inhibitors . This combination treatment is part of highly active antiretroviral therapy (HAART) . Ritonavir functions as a protease inhibitor but is now mainly used to inhibit the enzyme cytochrome P450-3A4 (CYP3A4), which metabolizes other protease inhibitors . By inhibiting CYP3A4, ritonavir allows lower doses of other protease inhibitors to be used, improving their efficacy and reducing adverse effects . It is administered orally .

Common side effects of ritonavir include nausea, vomiting, loss of appetite, diarrhea, and numbness in the hands and feet . More serious side effects include liver complications, pancreatitis, allergic reactions, and arrhythmias . It can also interact with other medications like amiodarone and simvastatin . Despite these concerns, low doses of ritonavir are considered acceptable for use during pregnancy . Ritonavir was patented in 1989 and came into medical use in 1996 and is on the World Health Organization's List of Essential Medicines . Generic versions of ritonavir capsules were approved in the United States in 2020 .

A similar compound, Ritonavir-d6, with the molecular formula C37H48N6O5, is a deuterated form of Ritonavir . Ritonavir inhibits the HIV viral proteinase enzyme, which prevents the cleavage of viral polyproteins, resulting in the formation of non-infectious viral particles . It is also a potent inhibitor of the cytochrome P450 CYP3A4 isoenzyme, which decreases the redox potential of the protein and prevents its reduction .

CAS No. 155213-67-5
Product Name Ritonavir
Molecular Formula C37H48N6O5S2
Molecular Weight 720.9 g/mol
IUPAC Name 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Standard InChI InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1
Standard InChIKey NCDNCNXCDXHOMX-XGKFQTDJSA-N
SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Canonical SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Purity 99%
Synonyms 155213-67-5; Norvir; ABT-538; A-84538; Abbott 84538
Reference 1: Tseng A, Hughes CA, Wu J, Seet J, Phillips EJ. Cobicistat Versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences. Ann Pharmacother. 2017;51(11):1008–1022. doi:10.1177/1060028017717018 2: Talha B, Dhamoon AS. Ritonavir. In: StatPearls. Treasure Island (FL): StatPearls Publishing; 2020. 3: Liddy AM, McLaughlin G, Schmitz S, D'Arcy DM, Barry MG. The pharmacokinetic interaction between ivacaftor and ritonavir in healthy volunteers. Br J Clin Pharmacol. 2017;83(10):2235–2241. doi:10.1111/bcp.13324 4: Neumann MA, van de Streek J. How many ritonavir cases are there still out there?. Faraday Discuss. 2018;211(0):441–458. doi:10.1039/c8fd00069g 5: Freise KJ, Hu B, Salem AH. Impact of ritonavir dose and schedule on CYP3A inhibition and venetoclax clinical pharmacokinetics. Eur J Clin Pharmacol. 2018;74(4):413–421. doi:10.1007/s00228-017-2403-3 6: Lea AP, Faulds D. Ritonavir. Drugs. 1996;52(4):541–548. doi:10.2165/00003495-199652040-00007 7: Nisly SA, Stevens BN. Ritonavir- or cobicistat-boosted antiretroviral therapy and direct oral anticoagulants: A case for apixaban. Int J STD AIDS. 2019;30(7):718–722. doi:10.1177/0956462419832099 8: Nguyen T, McNicholl I, Custodio JM, Szwarcberg J, Piontkowsky D. Drug Interactions with Cobicistat- or Ritonavir-Boosted Elvitegravir. AIDS Rev. 2016;18(2):101–111. 9: Koklu H, Pürnak T, Tseveldorj N, Altan E, Şimşek H. Paritaprevir/Ritonavir/Ombitasvir Plus Dasabuvir Therapy-Related Severe Anemia. Ann Pharmacother. 2018;52(4):397–398. doi:10.1177/1060028017742927 10: Wakabayashi Y, Yoshino Y, Seo K, Koga I, Kitazawa T, Ota Y. Inhibition of osteoblast differentiation by ritonavir. Biomed Rep. 2018;9(6):491–496. doi:10.3892/br.2018.1154
PubChem Compound 392622
Last Modified Sep 13 2023

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